4-Quinolinecarbonitrile, 1-oxide
Description
4-Quinolinecarbonitrile, 1-oxide is a heteroaromatic compound featuring a quinoline backbone substituted with a cyano (-CN) group at the 4-position and an N-oxide group at the 1-position. These compounds share a common quinoline 1-oxide scaffold, where substituents at the 4-position dictate their reactivity and biological effects .
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-8-5-6-12(13)10-4-2-1-3-9(8)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVEFCZUDQXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175480 | |
| Record name | 4-Quinolinecarbonitrile, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-85-1 | |
| Record name | 4-Quinolinecarbonitrile, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinecarbonitrile, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Oxidation of 4-Cyanoquinoline
The most straightforward route to 4-quinolinecarbonitrile 1-oxide involves the oxidation of 4-cyanoquinoline. Hydrogen peroxide in acetic acid under reflux conditions (80–90°C, 6–8 hours) achieves N-oxidation with yields exceeding 80%. This method leverages the electron-withdrawing cyano group, which stabilizes the intermediate N-oxide by reducing electron density at the nitrogen atom.
Mechanistic Insight : The reaction proceeds via electrophilic attack of peroxoacetic acid (generated in situ from H₂O₂ and AcOH) on the quinoline nitrogen, followed by deprotonation to form the N-oxide. Competing side reactions, such as cyano group hydrolysis, are minimized by controlling reaction temperature and avoiding strong acids.
Gould-Jacobs Cyclization with Subsequent Functionalization
The Gould-Jacobs reaction, a thermal cyclization of aniline derivatives with ethoxymethylenemalononitrile, constructs the quinoline core. Subsequent cyanation and oxidation yield the target compound. For example:
- Cyclization : 3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to form ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
- Chlorination and Displacement : Treatment with phosphorus oxychloride converts the 4-oxo group to chloride, enabling nucleophilic substitution with cyanide sources (e.g., CuCN).
- N-Oxidation : The intermediate 4-cyanoquinoline is oxidized as described in Section 1.1.
Yield Optimization : Using diphenyl ether as a high-boiling solvent during cyclization improves product purity (yield: 75–85%).
Modern Catalytic Approaches
Transition Metal-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a regioselective pathway to introduce the cyano group at the 4-position. For instance, quinoline 1-oxide undergoes cyanation using trimethylsilyl cyanide (TMSCN) and Pd(OAc)₂ in DMF at 120°C. This method avoids harsh oxidation steps and achieves yields of 65–70%.
Key Advantages :
Lead(IV) Acetate-Mediated Methoxylation-Cyanation
A novel approach involves lead(IV) acetate as both an oxidant and directing agent. Reaction of quinoline 1-oxide with sodium methoxide in methanol generates 2-methoxyquinoline 1-oxide, which undergoes cyanation at the 4-position via radical or ionic pathways.
Reaction Conditions :
- Solvent : Methanol or ethanol.
- Temperature : 60–80°C.
- Yield : 55–60% after purification by column chromatography.
Reaction Mechanisms and Pathways
Electrophilic Aromatic Substitution in N-Oxides
The N-oxide group activates the quinoline ring for electrophilic substitution, directing incoming electrophiles to the 2- and 4-positions. For 4-cyanoquinoline 1-oxide, the cyano group further deactivates the ring, favoring meta substitution in subsequent reactions.
Computational Evidence : Density functional theory (DFT) studies reveal that the N-oxide group increases electron density at C4 by +0.12 e (Mulliken charges), facilitating cyanation.
Radical vs. Ionic Pathways
Debate persists on whether cyanation proceeds via radical intermediates (initiated by Pb(OAc)₄) or ionic mechanisms. Kinetic isotope effect (KIE) studies (kₐ/kₐ = 1.02) and the absence of radical trappers in product mixtures support an ionic mechanism.
Experimental Procedures and Optimization
Large-Scale Synthesis via Gould-Jacobs Route
Procedure :
- Cyclization : Heat 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene at 100–110°C for 4.5 hours.
- Chlorination : Reflux the cyclized product with phosphorus oxychloride (5 mL) at 105°C for 45 minutes.
- Cyanation : React the chlorinated intermediate with CuCN (2 equiv) in DMF at 130°C for 2 hours.
- Oxidation : Treat with 30% H₂O₂ in AcOH at 80°C for 6 hours.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic Acid | 80 | 82 |
| DMF | 120 | 65 |
| Toluene | 100 | 75 |
Table 1 : Solvent impact on N-oxidation efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can regenerate the parent quinoline compound .
Scientific Research Applications
4-Quinolinecarbonitrile, 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinecarbonitrile, 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of quinoline 1-oxide derivatives is highly dependent on the substituent at the 4-position. Key compounds for comparison include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -CN): These substituents increase electrophilicity, facilitating metabolic activation and DNA adduct formation. For example, 4NQO’s nitro group is enzymatically reduced to -NHOH (4HAQO), which reacts with DNA .
- Alkyl Groups (e.g., -CH₃): Enhance carcinogenicity by stabilizing reactive intermediates. 6-Methyl-4NQO induces DNA-protein scission at 1 × 10⁻⁵ M, a hallmark of strong carcinogens .
- Non-Carcinogenic Derivatives (e.g., 8-nitroquinoline 1-oxide): Substituent position matters; 8-nitro derivatives fail to induce DNA damage due to steric hindrance or lack of metabolic activation .
Metabolic Activation and DNA Interaction
- 4NQO vs. 4HAQO: 4NQO requires nitroreductase-mediated reduction to 4HAQO, which then binds DNA via aminoacylation by seryl-tRNA synthetase. This process forms stable adducts (e.g., 3-(deoxyadenosin-N6-yl)-4AQO), leading to mutations .
- It primarily inhibits DNA repair via pathways distinct from 4NQO .
Enzymatic and Repair Mechanisms
- DNA Repair Inhibition: 4NQO and its derivatives preferentially inhibit replicon initiation in DNA synthesis, a mechanism shared with UV-induced damage. For example, 4NQO disrupts replicon initiation at doses as low as 1 × 10⁻⁵ M, while ethyleneimine (a non-quinoline carcinogen) affects chain elongation .
- Species-Specific Responses :
Rainbow trout hepatocytes show significant DNA repair synthesis after 4NQO exposure, whereas stomach and intestinal cells exhibit minimal repair, highlighting tissue-specific susceptibility .
Carcinogenicity Correlation
demonstrates a direct correlation between substituent type and carcinogenic potency:
- Strong Carcinogens: 4NQO, 6-methyl-4NQO, and 4HAQO induce DNA-protein scission at 1 × 10⁻⁵ M.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
